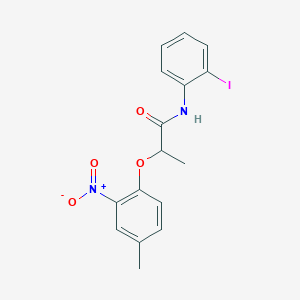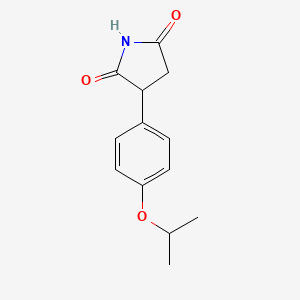
N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate, also known as DMPEA-Oxalate, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of phenethylamines, which are known for their psychoactive properties. However, DMPEA-Oxalate is not used for recreational purposes and is primarily studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee is not fully understood. However, it is believed to work through the modulation of certain neurotransmitters in the brain, such as dopamine and serotonin. N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has been shown to increase the levels of these neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may contribute to its potential use in the treatment of neurodegenerative diseases. N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has also been shown to have anti-cancer properties, which may contribute to its potential use in cancer therapy. Additionally, N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of psychiatric disorders.
Advantages and Limitations for Lab Experiments
N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity yields. Additionally, N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has been shown to have low toxicity levels, which makes it suitable for use in in vitro and in vivo experiments. However, N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications. Additionally, N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has not been studied extensively in human clinical trials, and more research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for the study of N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee. One potential direction is the further exploration of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee and how it modulates neurotransmitters in the brain. Another potential direction is the further exploration of its potential use in cancer therapy. Finally, more research is needed to determine the safety and efficacy of N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee in human clinical trials.
Scientific Research Applications
N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has been the subject of several scientific research studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has also been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy.
properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2.C2H2O4/c1-19(12-10-15-8-4-5-11-18-15)13-14-7-6-9-16(20-2)17(14)21-3;3-1(4)2(5)6/h4-9,11H,10,12-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBESMKWVKVXDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=C(C(=CC=C2)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4695612.png)
![N-(diphenylmethyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4695619.png)
![3-{[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B4695625.png)

![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4695647.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4695649.png)

![4-(4-chlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4695657.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4695665.png)
![N-cyclopentyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4695674.png)
![N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4695677.png)
![N,N,2-trimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4695683.png)
![2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4695690.png)
![2-{4-[2-(4-tert-butylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4695695.png)